The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one is a complex organic molecule that belongs to the class of pyridazinones. It exhibits potential biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features, which include piperidine and pyridazine moieties.
The compound's detailed information can be found in various chemical databases, including PubChem, where it is cataloged with its molecular formula and other relevant data. Additionally, patents related to similar compounds highlight the synthesis methods and potential applications in pharmaceuticals .
This compound can be classified under:
The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. Common methods for synthesizing similar compounds include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compounds.
The molecular structure of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one can be represented by its molecular formula:
CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)(F)F
The compound has specific structural features that can be analyzed through:
JOMBXTARHNAUPQ-UHFFFAOYSA-N
The compound may participate in several chemical reactions typical for pyridazinones, including:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics, which can provide insights into how these compounds behave under various conditions.
The mechanism of action for compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one often involves interactions with biological targets such as enzymes or receptors. For instance:
Research into similar compounds has shown that modifications to the piperidine or pyridazine components can significantly alter biological activity, suggesting a structure–activity relationship that is crucial for drug development.
The physical properties of this compound include:
Key chemical properties include:
The compound has potential applications in several scientific fields:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7